3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

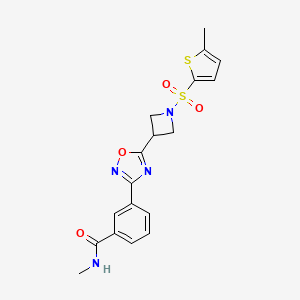

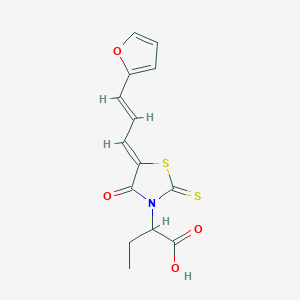

“3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2247105-46-8 . It has a molecular weight of 295.23 . The compound is stored at 4°C and is shipped at normal temperature . It is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3; (H,6,7) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4°C . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current data.Applications De Recherche Scientifique

Synthesis of Medicinally Important Derivatives

A key application involves the synthesis of N-aryl β-amino alcohol derivatives through a transition-metal-free, three-component coupling of aziridines, arynes, and water, promoted by trifluoroacetic acid (TFA). This methodology also extends to azetidines, yielding N-aryl γ-amino alcohol derivatives, which are crucial in medicinal chemistry for their bioactive properties (Roy, Baviskar, & Biju, 2015).

Fluorinated Beta-amino Acid Synthesis

The research on the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, underscores the compound's potential as a building block in medicinal chemistry. This synthesis pathway, including the strategic use of bromofluorination and reduction processes, highlights the importance of fluorinated compounds in drug development (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Advanced Functional Group Introduction

Another application is the introduction of hydroxy groups and N-iodophenylation of N-arylamides using phenyliodine(III) bis(trifluoroacetate) in trifluoroacetic acid, demonstrating the versatility of TFA in modifying aromatic compounds to produce phenols and acetyldiarylamines. This process underscores the utility of TFA in complex organic syntheses, enabling precise functional group modifications (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Imaging and Diagnostic Applications

The synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent ligand for nicotinic acetylcholine receptors, exemplifies the application of fluorinated azetidines in the development of new positron emission tomography (PET) ligands. This research highlights the role of fluorinated compounds in enhancing imaging techniques for studying receptor distribution and function in vivo (Doll et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Propriétés

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPGCCGOQZOHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CNC2)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(4-hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-enamide](/img/structure/B2693324.png)

![8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693325.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2693328.png)

![N-[(2S)-2-Hydroxy-3-phenylpropyl]prop-2-enamide](/img/structure/B2693330.png)

![3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693334.png)

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)

![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)